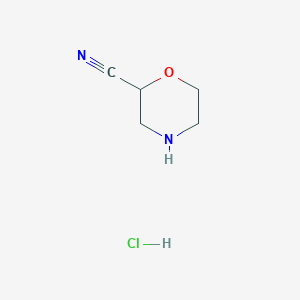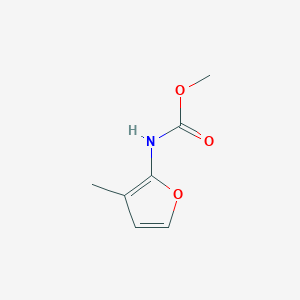
2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Descripción general
Descripción
2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a chemical compound with the CAS Number: 1258651-15-8 . It has a molecular weight of 250.3 . The IUPAC name for this compound is 2-oxo-6-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14N2O/c17-10-14-9-13-8-12(11-4-2-1-3-5-11)6-7-15(13)18-16(14)19/h1-5,9,12H,6-8H2,(H,18,19) . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Optoelectronic and Charge Transport Properties
2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile and its derivatives have been explored for their structural, electronic, optical, and charge transport properties. Studies using density functional theory (DFT) and time-dependent DFT suggest that these compounds may be efficient multifunctional materials, potentially useful in optoelectronics due to their favorable hole transport tendency and absorption wavelengths (Irfan et al., 2020).
Synthesis of Derivatives and Structural Analysis
This compound reacts with various agents like hydrazine hydrate and benzoyl chloride to form derivatives like pyrozole[3,4-b]quinolines and benzo[b][1,8]-naphthyridines. These reactions have been studied and confirmed using single crystal X-ray crystallographic analysis, highlighting the compound's versatility in synthesizing a range of chemical structures (Elkholy, 2007).
Antifungal Activity Evaluation
A series of analogues of this compound have been synthesized and evaluated for their antifungal properties. The relationship between the functional group variations and biological activity of these compounds offers insights into their potential as antifungal agents (Gholap et al., 2007).
Corrosion Inhibition
Quinoline derivatives, including variants of this compound, have been investigated as corrosion inhibitors for metals. These studies involve both experimental and computational approaches, indicating their potential in protecting metals like mild steel from corrosion in acidic environments (Singh et al., 2016), (Erdoğan et al., 2017).
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized and analyzed using various techniques such as IR, NMR, and X-ray diffraction. These studies contribute to understanding its molecular structure and potential for forming various derivatives, expanding its applications in different scientific fields (Kant et al., 2014).
Propiedades
IUPAC Name |
2-oxo-6-phenyl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-10-14-9-13-8-12(11-4-2-1-3-5-11)6-7-15(13)18-16(14)19/h1-5,9,12H,6-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRINXYIXGEMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)
![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride](/img/structure/B1422461.png)
![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1422462.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)



![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)

![2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B1422470.png)
![2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1422472.png)
![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)

![3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1422479.png)